Cas no 302902-32-5 (7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one)
7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one Chemical and Physical Properties
Names and Identifiers
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- 7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one
- 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one
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- Inchi: 1S/C17H14O5/c1-10-17(22-14-6-4-3-5-13(14)20-2)16(19)12-8-7-11(18)9-15(12)21-10/h3-9,18H,1-2H3
- InChI Key: ALQXAOJNDYLECZ-UHFFFAOYSA-N
- SMILES: C1(C)OC2=CC(O)=CC=C2C(=O)C=1OC1=CC=CC=C1OC
Computed Properties
- Exact Mass: 298.08412354g/mol
- Monoisotopic Mass: 298.08412354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 65Ų
7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3139-1689-2μmol |
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one |
302902-32-5 | 90%+ | 2μmol |
$57.0 | 2023-08-02 | |
| Life Chemicals | F3139-1689-5μmol |
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one |
302902-32-5 | 90%+ | 5μmol |
$63.0 | 2023-08-02 | |
| Life Chemicals | F3139-1689-10μmol |
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one |
302902-32-5 | 90%+ | 10μmol |
$69.0 | 2023-08-02 | |
| Life Chemicals | F3139-1689-20μmol |
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one |
302902-32-5 | 90%+ | 20μmol |
$79.0 | 2023-08-02 | |
| Life Chemicals | F3139-1689-1mg |
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one |
302902-32-5 | 90%+ | 1mg |
$54.0 | 2023-08-02 | |
| Life Chemicals | F3139-1689-2mg |
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one |
302902-32-5 | 90%+ | 2mg |
$59.0 | 2023-08-02 | |
| Life Chemicals | F3139-1689-3mg |
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one |
302902-32-5 | 90%+ | 3mg |
$63.0 | 2023-08-02 | |
| Life Chemicals | F3139-1689-4mg |
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one |
302902-32-5 | 90%+ | 4mg |
$66.0 | 2023-08-02 | |
| Life Chemicals | F3139-1689-5mg |
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one |
302902-32-5 | 90%+ | 5mg |
$69.0 | 2023-08-02 | |
| Life Chemicals | F3139-1689-10mg |
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one |
302902-32-5 | 90%+ | 10mg |
$79.0 | 2023-08-02 |
7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one
7-Hydroxy-3-(2-Methoxyphenoxy)-2-Methylchromen-4-One: A Comprehensive Overview
7-Hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one, also known by its CAS registry number 302902-32-5, is a biologically active compound that has garnered significant attention in the fields of pharmacology, natural product chemistry, and drug discovery. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a benzopyran skeleton. Chromones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
The structure of 7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one consists of a chromanone ring system with hydroxyl and methoxy substituents at specific positions, which contribute to its unique pharmacological properties. The presence of these functional groups allows the molecule to interact with various biological targets, making it a promising candidate for therapeutic applications.
Recent studies have highlighted the potential of 7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one in modulating cellular signaling pathways associated with inflammation and oxidative stress. For instance, research published in the journal Natural Product Research demonstrated that this compound exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has been shown to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
In terms of synthesis, several methods have been developed to prepare 7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one. One common approach involves the condensation of substituted cinnamic acids with ketones under alkaline conditions, followed by cyclization to form the chromanone ring. Optimization of reaction conditions has led to improved yields and purity, making this compound more accessible for further research and development.
The pharmacokinetic properties of 7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one have also been investigated in preclinical models. Studies indicate that this compound exhibits moderate oral bioavailability and undergoes phase I metabolism primarily in the liver, with major metabolites identified through LC-MS analysis. These findings are crucial for understanding its potential as an orally administered drug.
In conclusion, 7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one (CAS No: 302902-32-5) represents a valuable addition to the portfolio of bioactive chromones with promising therapeutic potential. Its unique chemical structure, coupled with recent advances in understanding its biological activities and pharmacokinetics, positions it as a compelling candidate for further exploration in drug discovery programs targeting inflammatory diseases and oxidative stress-related conditions.
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